N'-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide
Description
Properties
IUPAC Name |
N'-[3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]-2-hydroxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c22-13-6-2-1-5-12(13)16(24)20-19-15(23)7-8-21-17(25)14(28-18(21)27)10-11-4-3-9-26-11/h1-6,9-10,22H,7-8H2,(H,19,23)(H,20,24)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIWZDDLGBLZGT-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with furfural or a similar furan derivative.
Formation of the Benzohydrazide Moiety: This involves the reaction of the intermediate compound with 2-hydroxybenzohydrazide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiazolidinone sulfur atom.
Reduction: Reduction reactions can occur at the carbonyl groups and the furan ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Products may include sulfoxides, sulfones, and oxidized furan derivatives.
Reduction: Products may include alcohols, amines, and reduced furan derivatives.
Substitution: Products may include substituted benzohydrazides and thiazolidinones.
Scientific Research Applications
N’-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound has potential as an inhibitor of various enzymes, including phosphoinositide 3-kinase and Rho kinase.
Biological Studies: It can be used to study the effects of enzyme inhibition on cellular processes and signal transduction pathways.
Industrial Applications: The compound may be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N’-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: By inhibiting key enzymes, the compound can modulate signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its furan-2-ylmethylidene and 2-hydroxybenzohydrazide groups. Below is a comparative analysis with key analogues:
Key Observations :
- Furan vs.
- Hydrazide vs. Amide Linkage : The 2-hydroxybenzohydrazide group in the target compound may enhance hydrogen-bonding interactions compared to simpler benzamide derivatives like 4c or 4g .
- Antiproliferative Activity : Compounds with electron-withdrawing groups (e.g., 4c with 2,4-dichlorophenyl) show superior activity, suggesting that the target compound’s 2-hydroxybenzoyl group could modulate similar effects .
Computational and Spectral Comparisons
- Tanimoto Similarity : Computational metrics (e.g., Tanimoto coefficients) quantify structural similarity. For example, the target compound and its thiophene analogue () may share a high Morgan fingerprint similarity (>0.5), enabling bioactivity predictions .
- NMR Spectral Data: Compounds with analogous thiazolidinone cores (e.g., 2a-d in ) exhibit consistent chemical shifts for the exocyclic double bond (δ 7.5–8.0 ppm) and thione sulfur (δ 160–170 ppm in ¹³C NMR), aiding structural validation .
Bioactivity Profile Correlations
While direct bioactivity data for the target compound is absent, structurally related compounds demonstrate:
Biological Activity
Structural Features
The compound consists of several key structural components:
- Thiazolidinone core : Known for diverse biological activities.
- Furan substituent : Contributes to its unique chemical properties.
- Hydrazide functionality : May enhance biological interactions.
Molecular Formula
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N'-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide | C17H18N2O4S | Thiazolidinone core, hydrazide group |
| 4-Oxo-thiazolidine Derivative | C10H9N3O2S | Strong antimicrobial properties |
| 5-Furan Derivative | C13H10N2O3S | Significant anticancer activity |
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit notable antimicrobial activity. The presence of the furan moiety may enhance this effect. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Compounds with similar structural features have been reported to possess anticancer properties. The hydrazide group may play a crucial role in this activity by interacting with cellular targets involved in cancer progression. Preliminary studies suggest that this compound could inhibit tumor cell proliferation.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that it may involve:
- Inhibition of enzymes : Targeting specific enzymes involved in metabolic pathways.
- Disruption of cell membranes : Causing cytotoxic effects on microbial cells.
Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of thiazolidinones and evaluated their biological activity. Among them, this compound demonstrated promising results against gram-positive bacteria and exhibited moderate cytotoxicity against cancer cell lines .
Study 2: Structure–Activity Relationship (SAR)
Another research effort focused on the structure–activity relationship of thiazolidinone derivatives. It was found that modifications to the hydrazide moiety significantly influenced biological activity. The presence of electron-withdrawing groups enhanced antimicrobial potency, while electron-donating groups improved anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
